molecular formula C10H11FN2O B1377342 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one CAS No. 1427381-04-1

8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Cat. No.: B1377342
CAS No.: 1427381-04-1
M. Wt: 194.21 g/mol
InChI Key: LTKLSCXWRDJWQH-UHFFFAOYSA-N
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Description

8-Fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound features a fluorine atom at the 8th position and a methyl group at the 3rd position on the benzodiazepine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the following steps:

  • Formation of the Benzodiazepine Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

  • Introduction of Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, depending on the desired product.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, H₂O₂

  • Reduction: LAH, NaBH₄, H₂

  • Substitution: NaOH, KI, MeI

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzodiazepines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study the effects of benzodiazepine derivatives on various biological systems. Medicine: Industry: It is used in the production of intermediates for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it produces its sedative and anxiolytic effects.

Molecular Targets and Pathways Involved:

  • GABA Receptors: The primary molecular target is the GABA-A receptor, which is a ligand-gated chloride channel.

  • Pathways: The activation of GABA-A receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neuronal excitability.

Comparison with Similar Compounds

  • Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

  • Alprazolam: Another benzodiazepine used primarily for anxiety disorders.

  • Lorazepam: Used for its anxiolytic and sedative effects.

Uniqueness: 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is unique due to the presence of the fluorine atom, which can influence its pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.

This compound's distinct structure and properties make it a valuable subject of study in the fields of chemistry, biology, and medicine

Properties

IUPAC Name

8-fluoro-3-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-6-5-12-9-4-7(11)2-3-8(9)10(14)13-6/h2-4,6,12H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKLSCXWRDJWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C=CC(=C2)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Reactant of Route 2
Reactant of Route 2
8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Reactant of Route 3
8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Reactant of Route 4
8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Reactant of Route 5
8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Reactant of Route 6
8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

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